2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound. This molecule comprises multiple functional groups, including a triazole ring, an amine group, a methoxy-substituted phenyl group, and an acetamide moiety.
Mechanism of Action
Target of action
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide” belongs to the class of triazoles and acetamides. Triazoles are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body . Acetamides, on the other hand, are a class of organic compounds that have been used in a variety of pharmaceuticals, including analgesics and hypnotics .
Mode of action
Acetamides can act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific structure .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
Factors such as its molecular weight, polarity, and the presence of functional groups like the amide and triazole could influence its absorption, distribution, metabolism, and excretion .
Result of action
It’s possible that its effects could vary widely depending on the specific targets it interacts with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several key steps:
Formation of the 1,2,4-triazole ring: : Reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide under reflux conditions yields a dithiocarbazate intermediate. This intermediate then cyclizes to form the triazole ring upon reaction with hydrazine hydrate.
Thioether formation: : Reacting the triazole derivative with an appropriate thiol reagent.
Amination and acetamide introduction: : Using specific conditions to introduce the amine and acetamide functional groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound would be scaled up using batch reactors. Conditions such as temperature, pressure, and reaction time would be optimized to ensure high yield and purity. Solvent selection and purification processes like recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups such as the nitro group, if present.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or triazole ring.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve room temperature to slightly elevated temperatures, with reaction times varying from a few hours to overnight.
Major Products Formed
Major products depend on the specific reactions, but can include sulfoxides, sulfones, or various substituted triazole derivatives.
Scientific Research Applications
This compound has wide-ranging applications in fields such as:
Chemistry: : Used as an intermediate for synthesizing more complex molecules.
Medicine: : Investigated for potential therapeutic effects due to its unique structure, particularly in targeting specific enzymes or receptors.
Industry: : Used in the manufacture of certain polymers, coatings, or specialty chemicals.
Comparison with Similar Compounds
Comparing 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide with similar compounds:
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The chloro-substituted version may have different reactivity or binding properties.
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The methyl group may influence the compound's electronic properties and interaction with targets.
The uniqueness of the original compound lies in its methoxy and trifluoromethyl groups, which can significantly affect its biological activity and physical properties compared to its analogues.
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Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-28-12-8-6-11(7-9-12)16-24-25-17(26(16)22)29-10-15(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXKKQJNUQZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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